11-Bromobenzo[b]naphtho[1,2-d]furan
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Overview
Description
11-Bromobenzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H9BrOThese compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromobenzo[b]naphtho[1,2-d]furan typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
11-Bromobenzo[b]naphtho[1,2-d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the parent hydrocarbon or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the parent hydrocarbon or other reduced derivatives.
Scientific Research Applications
11-Bromobenzo[b]naphtho[1,2-d]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 11-Bromobenzo[b]naphtho[1,2-d]furan involves its interaction with specific molecular targets and pathways. For instance, its brominated structure allows it to participate in halogen bonding interactions, which can influence its binding affinity to biological targets. Additionally, its polycyclic aromatic structure enables it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[1,2-d]furan: The parent compound without the bromine atom.
11-Chlorobenzo[b]naphtho[1,2-d]furan: A chlorinated derivative with similar chemical properties.
11-Iodobenzo[b]naphtho[1,2-d]furan: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
Uniqueness
11-Bromobenzo[b]naphtho[1,2-d]furan is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall stability .
Properties
Molecular Formula |
C16H9BrO |
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Molecular Weight |
297.14 g/mol |
IUPAC Name |
11-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H |
InChI Key |
FFGJFWBGPWYOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC=C4Br |
Origin of Product |
United States |
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